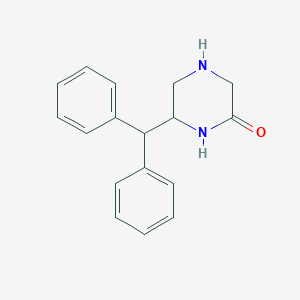

Piperazinone, 6-(diphenylmethyl)-

Description

Contextualization of Piperazinone Scaffolds in Advanced Organic Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a fundamental building block in the development of new drug candidates. bohrium.comwikipedia.org It is often described as a "privileged scaffold" in medicinal chemistry because its structure is frequently found in biologically active compounds across various therapeutic areas. tandfonline.comrsc.orgresearchgate.net The piperazine moiety's prevalence is due to its unique characteristics, including its solubility, basicity, and versatile chemical reactivity. tandfonline.comresearchgate.net These properties allow for strategic modifications that can enhance the pharmacokinetic and pharmacodynamic profiles of a drug molecule. bohrium.comtandfonline.com

Piperazinone, a derivative of piperazine featuring a ketone group within the ring, represents a more specialized but equally important scaffold. Small heterocyclic rings like piperazinone are found in numerous bioactive natural products and are widely used as structural templates in drug discovery. thieme.de The development of novel, efficient synthetic strategies for creating structurally diverse piperazinones is an active area of chemical research, highlighting their importance for preparing biologically significant molecules. thieme.debohrium.com The inherent properties of the piperazinone core make it a valuable component in the design of new therapeutic agents. thieme-connect.comresearchgate.net

Significance of the Diphenylmethyl Moiety in Chemical Structures

The diphenylmethyl group, also known as the benzhydryl group, is a common structural motif in organic chemistry. wikipedia.orgguidechem.com It consists of a methane (B114726) molecule where two hydrogen atoms have been substituted by phenyl groups. wikipedia.orgpharmaguideline.com This bulky, lipophilic moiety is not merely a structural component but often imparts specific properties to the molecule it is part of.

The presence of the diphenylmethyl group is a feature of several well-known derivatives with antihistamine and anticholinergic properties. wikipedia.org Its structural rigidity and size can influence how a molecule interacts with biological targets. smolecule.com Beyond medicinal chemistry, the diphenylmethyl skeleton is important in materials science, particularly in the synthesis of luminogens that exhibit aggregation-induced emission (AIE). pharmaguideline.com The incorporation of this group into a piperazine or piperazinone structure is a deliberate synthetic choice, often aimed at exploring or enhancing specific biological activities. mdpi.com For instance, research on N-(diphenylmethyl)piperazine conjugates has shown that the bulky diphenylmethyl group can improve antimycobacterial activity. mdpi.com

Overview of Research Directions for Piperazinone, 6-(diphenylmethyl)- and Related Architectures

While specific research on Piperazinone, 6-(diphenylmethyl)- is not extensively documented in publicly available literature, the research directions can be inferred from studies on closely related structures. The combination of the biologically significant piperazinone scaffold and the functionality-conferring diphenylmethyl group suggests that research would primarily focus on its synthesis and potential biological applications.

Synthetic chemistry efforts would likely concentrate on efficient methods to construct this specific substituted piperazinone. Cascade reactions and multi-component syntheses are modern approaches used to build similar heterocyclic systems. thieme.debohrium.comnih.gov

The investigation into its potential applications would be guided by the known activities of related compounds. For example, piperazinone derivatives are being explored for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Furthermore, diphenylmethylpiperazine derivatives have been investigated for their effects on neurotransmitter receptors and as potential antimycobacterial agents. mdpi.comijrrjournal.com Therefore, research on Piperazinone, 6-(diphenylmethyl)- would likely involve screening for a range of pharmacological activities, leveraging the established potential of its core components. The study of related molecules, such as 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone, which has been evaluated in clinical trials, underscores the therapeutic interest in this class of compounds. nih.gov

Table 1: Chemical Identifiers for Piperazinone, 6-(diphenylmethyl)- and Related Compounds

| Compound Name | CAS Number | Molecular Formula |

| Piperazinone, 6-(diphenylmethyl)-3-methyl- | 757179-67-2 chemicalbook.comchemicalbook.com | C₁₈H₂₀N₂O chemicalbook.comchemicalbook.com |

| 1-(Diphenylmethyl)piperazine (Benzhydrylpiperazine) | 841-77-0 sigmaaldrich.comnih.gov | C₁₇H₂₀N₂ sigmaaldrich.comnih.gov |

| Diphenylmethane | 101-81-5 guidechem.com | C₁₃H₁₂ guidechem.com |

| 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone | 41332-24-5 nih.gov | C₃₂H₃₂N₂O nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

6-benzhydrylpiperazin-2-one |

InChI |

InChI=1S/C17H18N2O/c20-16-12-18-11-15(19-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17-18H,11-12H2,(H,19,20) |

InChI Key |

KLBLBZBRTDRSAD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)CN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Piperazinone, 6 Diphenylmethyl and Its Analogues

Strategies for the Construction of the Piperazinone Ring System

Cyclization Reactions in Piperazinone Formation

Intramolecular cyclization is a common and effective strategy for forming the piperazinone ring. A prominent example is the one-pot, tandem reductive amination-transamidation-cyclization reaction. youtube.comorganic-chemistry.org This process typically involves the reaction of an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions. The resulting intermediate then undergoes an intramolecular N,N'-acyl transfer, leading to the formation of the piperazinone ring in good yields. youtube.comorganic-chemistry.org The choice of acyl group and the specific amino acid ester can be varied to produce a range of substituted piperazinones. organic-chemistry.org

Another approach involves the Mn(OAc)₃-mediated radical cyclization of unsaturated piperazine (B1678402) precursors with 1,3-dicarbonyl compounds, which provides access to novel piperazinone derivatives. nih.gov The synthesis of piperazinones can also be achieved through the reduction of diketopiperazines or via various other cyclization pathways starting from 1,2-diamines and suitable C2-building blocks. researchgate.net For instance, a general and highly stereoselective method has been reported for creating 1,4,5-trisubstituted and 1,3,4,5-tetrasubstituted 2-oxopiperazines. researchgate.net

A summary of representative cyclization strategies is presented below.

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| N-(2-oxoethyl)amides, α-amino esters | Sodium triacetoxyborohydride (B8407120), Acetic acid | Substituted piperazin-2-ones | youtube.comorganic-chemistry.org |

| Unsaturated diacyl piperazines, 1,3-dicarbonyls | Mn(OAc)₃, Acetic acid | Piperazine-dihydrofurans | nih.gov |

| N,N′-dibenzylethylenediamine, α-chloroheptanoic acid | Nucleophilic substitution | Protected 2-oxopiperazine | nih.gov |

Ring-Closing Metathesis and Related Advanced Techniques for Piperazinone Derivatives

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including heterocyclic systems like piperazinones. nih.govnih.gov This reaction utilizes transition metal catalysts, most notably ruthenium-based complexes developed by Grubbs and Schrock, to facilitate the intramolecular metathesis of a diene precursor, forming a cycloalkene and releasing ethylene (B1197577) gas. nih.gov

In the context of piperazinone synthesis, RCM can be applied to a precursor containing two terminal alkene functionalities. This approach constructs an unsaturated piperazinone ring, which can be subsequently hydrogenated if the saturated analogue is desired. RCM is valued for its high functional group tolerance and its ability to form medium-to-large rings that are often challenging to synthesize via traditional cyclization methods. nih.govnih.gov The reaction can be performed using various generations of Grubbs' and Hoveyda-Grubbs' catalysts, with reaction conditions optimized to maximize the yield of the desired cyclic product and minimize side reactions. nih.gov

| Catalyst Type | Common Precursor | Key Feature | Reference |

| Grubbs' Catalysts (Gen I, II) | Di-alkenyl substituted diamide | Forms unsaturated piperazinone ring | nih.govnih.gov |

| Hoveyda-Grubbs' Catalysts | Di-alkenyl substituted diamide | Improved stability and reactivity | nih.gov |

Asymmetric Synthetic Approaches to Substituted Piperazinones

The development of asymmetric methods to control the stereochemistry of substituents on the piperazinone ring is crucial for medicinal chemistry applications. acs.org Significant progress has been made in the catalytic enantioselective synthesis of these heterocycles. nih.gov

One notable strategy involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. nih.govnih.gov Another approach employs organocatalysis, where a MacMillan-type catalyst is used in a four-step sequence starting from aldehydes to furnish chiral piperazinones. nih.gov Biocatalysis, using enzymes such as transaminases, has also been successfully applied to the synthesis of optically pure piperazinones and related 1,4-diazepanones. caltech.edu Furthermore, starting from the chiral pool, such as optically pure amino acids, provides a reliable pathway to enantiopure 2,3-substituted piperazine derivatives, although care must be taken to avoid racemization during the synthetic sequence. mdpi.com

| Method | Catalyst/Key Reagent | Stereochemical Outcome | Reference |

| Pd-Catalyzed Decarboxylative Alkylation | Pd complex with chiral PHOX ligand | Enantioenriched α-tertiary piperazinones | nih.govnih.govmasterorganicchemistry.com |

| Organocatalysis | MacMillan's catalyst | Enantioselective synthesis from aldehydes | nih.gov |

| Biocatalysis | Transaminases (ATAs) | Optically pure piperazinones | caltech.edu |

| Chiral Pool Synthesis | Chiral amino acids | Enantiopure substituted piperazines | mdpi.com |

Installation of the Diphenylmethyl Group

Attaching the diphenylmethyl (benzhydryl) group to the C6 position of the piperazinone ring presents a significant synthetic challenge due to the steric bulk of the substituent and the need for selective C-C bond formation.

Alkylation and Reductive Amination Protocols

Direct C-alkylation of a piperazinone enolate is a primary strategy for installing carbon-based substituents. A powerful method for creating chiral, carbon-substituted piperazinones is the palladium-catalyzed decarboxylative allylic alkylation developed by Stoltz and coworkers. nih.gov This reaction creates α-tertiary centers with high enantioselectivity by reacting a piperazinone precursor with an allyl carbonate in the presence of a chiral palladium catalyst. nih.govnih.gov While this specific method installs an allyl group, the principle of using a pre-formed enolate (or equivalent) and an electrophile is central to alkylation strategies. Direct C-H functionalization via α-lithiation followed by trapping with an electrophile is another viable, though challenging, route. acs.orgnih.gov

Reductive amination is a cornerstone of amine synthesis and is critical for constructing the piperazinone backbone. youtube.comnih.govrsc.org While it primarily forms C-N bonds, it can be strategically employed to build precursors for C-alkylation. nih.govrsc.org For example, a piperazinone could be synthesized with a ketone group at the C6 position. This ketone could then be converted to the target diphenylmethyl group through reactions such as a double Grignard addition with phenylmagnesium bromide followed by reduction. Reductive amination protocols commonly use reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which can reduce the intermediate iminium ion in the presence of other carbonyl groups. youtube.comnih.gov

| Method | Reagents | Purpose | Reference |

| Decarboxylative Alkylation | Pd-catalyst, Allyl carbonate | Asymmetric C-alkylation at α-carbon | nih.gov |

| Reductive Amination | Aldehyde/Ketone, Amine, NaBH(OAc)₃ | Formation of C-N bonds to build precursors | nih.govrsc.org |

| Direct C-H Lithiation | s-BuLi, (-)-sparteine, Electrophile | Direct C-H functionalization/alkylation | nih.gov |

Palladium-Catalyzed Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds. mit.eduencyclopedia.pub While many applications in piperazine chemistry focus on N-arylation (Buchwald-Hartwig amination), these catalytic systems can also be adapted for C-C bond formation to construct the diphenylmethyl group. mit.edusigmaaldrich.com

To achieve this, a piperazinone precursor bearing a leaving group (e.g., a bromide or triflate) at the C6 position could be subjected to a Suzuki coupling with phenylboronic acid. This reaction would need to be performed twice to install both phenyl groups. Alternatively, a more direct approach involves modern C-H functionalization/arylation reactions. nih.gov Using photoredox or transition-metal catalysis, a C-H bond at the C6 position can be directly converted into a C-Aryl bond. For example, MacMillan and others have shown that iridium-based photoredox catalysts can facilitate the C-H arylation of piperazines. nih.gov Such a strategy could be envisioned to sequentially add two phenyl groups to the adjacent methylene, ultimately forming the 6-(diphenylmethyl)piperazinone target.

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed | Reference |

| Suzuki Coupling | Aryl-Halide, Aryl-Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) | |

| Heck Coupling | Aryl-Halide, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C (Aryl-Vinyl) | |

| Photoredox C-H Arylation | Piperazine, Aryl Diazonium Salt | Ir(ppy)₃ or other photocatalyst | C-C (Aryl-Alkyl) | nih.gov |

| Carboamination | Aryl Halide, Substituted Diamine | Pd catalyst, Ligand (e.g., Josiphos) | C-C and C-N | mdpi.com |

One-Pot Multicomponent Reactions Incorporating the Diphenylmethyl Fragment

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecular architectures from simple precursors in a single step. nih.govtubitak.gov.tr These reactions are advantageous for generating chemical diversity by minimizing purification steps and reaction time. nih.gov For the construction of the 6-(diphenylmethyl)piperazinone core, a notable MCR involves the condensation of an amine, a carbonyl compound (like an aldehyde), and an isocyanide in what is known as a Ugi reaction.

In a specific application, 1-(diphenylmethyl)piperazine can serve as the amine component. The reaction with an aldehyde and an isocyanide would proceed to form an α-acylamino carboxamide intermediate. This intermediate is then poised for a subsequent intramolecular cyclization to yield the piperazinone ring, with the diphenylmethyl group pre-installed at the N1 position. The steric bulk of the diphenylmethyl moiety can play a crucial role in directing the stereochemical outcome of the reaction. The versatility of MCRs allows for the creation of a wide array of analogs by simply varying the aldehyde and isocyanide inputs. researchgate.net

Synthesis of Precursor Molecules: 1-(Diphenylmethyl)piperazine and Analogues

The principal precursor for many synthetic routes targeting 6-(diphenylmethyl)piperazinone is 1-(diphenylmethyl)piperazine. sigmaaldrich.comchemimpex.com This key intermediate is most commonly prepared via a nucleophilic substitution reaction.

Table 1: Synthesis of 1-(Diphenylmethyl)piperazine

| Reactants | Reagents/Solvents | Conditions | Outcome |

| 1-Formylpiperazine (B147443), Chlorodiphenylmethane | Ethanol, Hydrochloric acid | Stirred at room temperature, followed by reflux | 55% yield of 1-(Diphenylmethyl)piperazine prepchem.com |

| Piperazine, Diphenylmethyl halide (e.g., chloride or bromide) | Organic base (e.g., Diisopropylethylamine) | Elevated temperature (50-150 °C), optional Potassium Iodide | Forms N-(diphenylmethyl)-piperazines google.com |

A typical procedure involves the reaction of piperazine with a diphenylmethyl halide, such as chlorodiphenylmethane. The reaction is generally performed in the presence of a base to scavenge the hydrogen halide byproduct. google.com In some methods, an excess of piperazine itself can serve as the base. Another approach involves using a protected form of piperazine, like 1-formylpiperazine, which is subsequently deprotected after the alkylation step. prepchem.com For instance, 1-formylpiperazine can be reacted with chlorodiphenylmethane, and the resulting formyl-protected intermediate is then hydrolyzed with acid to afford the desired product. prepchem.com The choice of solvent and temperature is critical for optimizing the yield and minimizing the formation of the 1,4-disubstituted byproduct. google.com Analogs of this precursor can be synthesized by employing substituted diphenylmethyl halides or by starting with substituted piperazine derivatives. ontosight.ai

Derivatization and Functionalization Strategies

The 6-(diphenylmethyl)piperazinone scaffold possesses multiple sites amenable to chemical modification, enabling the exploration of structure-activity relationships (SAR).

The two nitrogen atoms of the piperazinone ring are primary targets for derivatization. The N4 nitrogen, being a secondary amine in the parent structure, is typically more nucleophilic and readily undergoes reactions like alkylation, acylation, and sulfonylation. This position is frequently modified to introduce substituents that can influence the compound's solubility, metabolic stability, and interaction with biological targets.

The N1 nitrogen, bearing the bulky diphenylmethyl group, is sterically hindered, making its functionalization more challenging. However, specific reaction conditions can enable modifications at this site, which can significantly alter the molecule's conformational properties and biological activity profile.

The two phenyl rings of the diphenylmethyl substituent offer further opportunities for structural diversification. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can be used to introduce a variety of functional groups. The position of substitution on the phenyl rings (ortho, meta, or para) can be controlled by the reaction conditions and the presence of any pre-existing substituents. These modifications are crucial for probing electronic and steric interactions with target proteins. For example, altering the electronic nature of the rings with electron-donating or electron-withdrawing groups can fine-tune binding affinities. ijrrjournal.com

Achieving regioselectivity is paramount in the synthesis of complex molecules to ensure the formation of a single, desired isomer. organic-chemistry.org In the context of 6-(diphenylmethyl)piperazinone derivatives, controlling the site of functionalization is critical.

For instance, when functionalizing the piperidine (B6355638) ring, the choice of catalyst and protecting groups on the nitrogen can direct C-H functionalization to specific positions (C2, C3, or C4). nih.gov While electronically the C2 position is favored for C-H activation due to stabilization from the adjacent nitrogen, strategic use of N-protecting groups and specific rhodium catalysts can override this preference and direct functionalization to the C4 position. nih.gov Similarly, allylic C-H functionalization of a dihydropyridine (B1217469) precursor can also be used to install groups at the C4 position. nih.gov Such precise control is essential for systematically building libraries of novel analogs with well-defined structures for biological evaluation. organic-chemistry.org

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for determining the three-dimensional structure and bonding characteristics of 6-(diphenylmethyl)piperazinone.

High-resolution NMR spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of 6-(diphenylmethyl)piperazinone in solution.

¹H NMR and ¹³C NMR spectral data provide key information about the chemical environment of each atom. In the ¹H NMR spectrum of a related derivative, 3-methyl-6-(diphenylmethyl)piperazin-2-one, the proton of the C6-H group appears as a doublet of doublets at approximately 4.38 ppm. This splitting pattern arises from coupling with the non-equivalent protons of the adjacent CH₂ group at the C5 position. The protons of the two phenyl groups attached to the C6-H group typically resonate in the aromatic region of the spectrum.

The ¹³C NMR spectrum complements the proton data. For instance, the carbon atom of the C=O group in the piperazinone ring is observed as a singlet at around 168.3 ppm. The carbon of the C6-H group appears at approximately 64.9 ppm, while the carbons of the phenyl groups show signals in the range of 127.1 to 138.8 ppm.

Table 1: NMR Spectral Data for a 6-(diphenylmethyl)piperazinone Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | 168.3 |

| C6-H | 4.38 (dd) | 64.9 |

| Phenyl-H | 7.20-7.40 (m) | 127.1-138.8 |

| C5-H₂ | 3.20-3.40 (m) | 45.0 |

| N1-H | 7.80 (s) | - |

| N4-H | 2.50 (br s) | - |

| C3-CH₃ | 1.25 (d) | 15.2 |

Note: Data is for 3-methyl-6-(diphenylmethyl)piperazin-2-one and serves as a representative example. dd = doublet of doublets, m = multiplet, s = singlet, br s = broad singlet.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers valuable insights into the functional groups and potential intermolecular interactions within 6-(diphenylmethyl)piperazinone.

The FT-IR spectrum is characterized by a prominent absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the amide, which is a key feature of the piperazinone ring. This band typically appears in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the amide and amine groups are also observable, usually as broad bands in the region of 3200-3400 cm⁻¹, indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic phenyl groups are seen around 3000-3100 cm⁻¹.

The FT-Raman spectrum provides complementary information. The symmetric stretching of the aromatic rings often gives a strong signal. The deformation vibrations of the piperazinone ring and the phenyl groups can also be identified in the lower frequency region of the spectrum.

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of 6-(diphenylmethyl)piperazinone, which can help in confirming its structure.

Under electron ionization (EI), the molecule typically undergoes fragmentation. A common fragmentation pattern involves the cleavage of the bond between the diphenylmethyl group and the piperazinone ring. This results in the formation of a stable diphenylmethyl cation (Ph₂CH⁺), which gives a prominent peak at m/z 167. This fragment is often the base peak in the mass spectrum due to its stability.

Another characteristic fragmentation pathway is the loss of the carbonyl group (CO) from the piperazinone ring, followed by further ring fragmentation. The fragmentation pattern provides a fingerprint that can be used to identify the compound and to gain structural information.

Solid-State Structural Determination via X-ray Crystallography

In the solid state, intermolecular hydrogen bonds are typically observed. For example, the N-H groups of the piperazinone ring can act as hydrogen bond donors, while the carbonyl oxygen atom can act as a hydrogen bond acceptor. These hydrogen bonds link the molecules together, forming a three-dimensional network in the crystal.

Table 2: Selected Crystallographic Data for a Piperazinone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.78 |

| c (Å) | 9.87 |

| β (°) | 105.2 |

| V (ų) | 1540 |

| Z | 4 |

Note: Data is for a representative piperazinone derivative and may not be specific to 6-(diphenylmethyl)piperazinone.

Conformational Dynamics and Preferred Conformations

The flexibility of the piperazinone ring and the presence of the bulky diphenylmethyl substituent lead to interesting conformational dynamics.

The six-membered piperazinone ring is not planar and can adopt several non-planar conformations. The most common conformations are the sofa, twisted-boat, and chair forms. The specific conformation adopted by 6-(diphenylmethyl)piperazinone is a balance between minimizing steric strain and maximizing the stability of electronic interactions.

Rotational Barriers and Flexibility of the Diphenylmethyl Group

The diphenylmethyl group, also known as the benzhydryl group, is characterized by two phenyl rings attached to a single carbon atom. The rotation of these phenyl rings around the C-C bonds and the rotation of the entire diphenylmethyl group relative to the piperazinone ring are subject to steric and electronic effects.

While specific experimental data on the rotational barriers in piperazinone, 6-(diphenylmethyl)- are not extensively documented in the literature, insights can be drawn from studies on structurally related compounds. For instance, studies on N-benzhydrylformamides, which feature a similar N-diphenylmethyl moiety, have provided valuable information on rotational dynamics. ugm.ac.id Computational studies, often employing Density Functional Theory (DFT), have been used to calculate the energy barriers for the rotation of aryl groups in such systems. These studies indicate that while the rotation of the phenyl groups is relatively fast, significant energy barriers can exist for the rotation of the entire diphenylmethyl substituent. ugm.ac.id

In a related context, the rotational barriers of diphenylmethyl anions and cations have been measured using temperature-dependent 13C NMR spectroscopy. These studies revealed that the ground state structures typically adopt a symmetrical propeller-like conformation. The mechanism for phenyl group rotation is a non-synchronous process where one ring becomes coplanar with the central carbon's bonds while the other is perpendicular in the transition state. nih.gov

The flexibility of the diphenylmethyl group is a crucial factor in how the molecule interacts with its environment. The presence of bulky substituents on the piperazinone ring can influence the preferred orientation of the diphenylmethyl group. mdpi.com

Table 1: Calculated Rotational Barriers in a Related N-Benzhydrylformamide System

| Rotation | Calculated Barrier (ΔG298≠, kcal/mol) |

| Aryl Group | 2.5 - 9.8 |

| Formyl Group | 20 - 23 |

| Data adapted from studies on N-benzhydrylformamides and their ortho-halogen-substituted derivatives. ugm.ac.id |

Intramolecular Interactions and Their Influence on Conformation

The piperazinone ring itself typically adopts a chair or a distorted boat/twist-boat conformation. For 2-substituted piperazines, there is a general preference for the substituent to occupy an axial position to minimize steric strain. nih.gov This preference is likely to be relevant for the 6-diphenylmethyl derivative.

In the solid state, crystal structure analysis of a related compound, (E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one, revealed that the piperazine (B1678402) ring adopts a chair conformation. nih.gov The dihedral angle between the two phenyl rings of the diphenylmethyl group is a key conformational parameter. In the aforementioned fluorinated analog, this angle was found to be 76.36 (17)°. nih.gov This significant twist from a coplanar arrangement is a result of minimizing steric repulsion between the two bulky phenyl groups.

Intramolecular hydrogen bonding can also play a crucial role in stabilizing specific conformations. In ether-linked 2-substituted piperazines, for example, an intramolecular hydrogen bond can further stabilize the axial conformation of the substituent. nih.gov While piperazinone, 6-(diphenylmethyl)- itself does not have an ether linkage, the principle of intramolecular hydrogen bonding involving the N-H or C=O groups of the piperazinone ring and potentially the π-systems of the phenyl rings could influence its conformational landscape.

The interplay of these intramolecular forces—steric repulsion between the phenyl rings and between the diphenylmethyl group and the piperazinone ring, and potential weak hydrogen bonds—results in a complex potential energy surface with several possible low-energy conformations. The specific conformation adopted will have a direct impact on the molecule's properties and its interactions with other molecules.

Table 2: Crystallographic Data for a Structurally Related Diphenylmethylpiperazine Derivative

| Parameter | Value |

| Piperazine Ring Conformation | Chair |

| Dihedral Angle between Phenyl Rings | 76.36 (17)° |

| Data from the crystal structure of (E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one. nih.gov |

In-Depth Computational Analysis of Piperazinone, 6-(diphenylmethyl)- Remains Elusive in Public Scientific Literature

A comprehensive search for detailed computational and theoretical investigations into the chemical compound Piperazinone, 6-(diphenylmethyl)-, also known as 6-(benzhydryl)piperazin-2-one, has revealed a significant gap in publicly accessible scientific data. Despite the availability of research on similar piperazine and piperazinone derivatives, specific, in-depth studies outlining the quantum chemical properties of this particular molecule could not be located.

The request for a detailed article covering Density Functional Theory (DFT) studies, molecular dynamics, and other advanced quantum chemical calculations for Piperazinone, 6-(diphenylmethyl)- could not be fulfilled as the foundational research data appears to be unpublished or is not indexed in accessible scientific databases.

Computational chemistry is a powerful tool for predicting molecular properties, and the requested analyses would provide significant insight into the behavior of Piperazinone, 6-(diphenylmethyl)-. Methodologies such as DFT are employed to understand the electronic structure and reactivity of molecules. For instance, geometry optimization determines the most stable three-dimensional structure of a compound, which is fundamental for all other computational analyses.

Analyses like the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity and electronic transitions. Similarly, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, indicating sites susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis provides further detail on the stability arising from electron delocalization and intermolecular interactions.

While general information on these computational methods is widely available, and studies on other piperazine-containing compounds have been published, the specific application of these techniques to Piperazinone, 6-(diphenylmethyl)- is not documented in the retrieved sources. Research often focuses on derivatives with specific biological activities, and it is possible that this particular compound has not been the subject of such detailed academic or industrial research, or the findings have not been made public.

Therefore, the creation of an article with the specified detailed research findings, data tables, and in-depth analysis for each outlined subsection is not possible at this time. The scientific community has yet to publish a dedicated computational study on Piperazinone, 6-(diphenylmethyl)- that would provide the necessary data for such a review.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Advanced Properties

Non-Linear Optical (NLO) Properties (e.g., Dipole Moment, Polarizability, Hyperpolarizability)

There is no published research detailing the non-linear optical (NLO) properties of Piperazinone, 6-(diphenylmethyl)-. Computational studies, which would calculate parameters like dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to predict NLO behavior, have not been reported for this specific molecule. While studies on other piperazine (B1678402) derivatives exist, showing that the piperazine ring can be part of chromophores with potential NLO activity, these results cannot be extrapolated to Piperazinone, 6-(diphenylmethyl)-. researchgate.net

Charge Transfer Complex Formation and Associated Spectroscopic Parameters

No studies concerning the formation of charge-transfer (CT) complexes involving Piperazinone, 6-(diphenylmethyl)- as either an electron donor or acceptor were found. The investigation of such complexes typically involves spectrophotometric analysis to identify the charge-transfer band and determine associated parameters like the formation constant (KCT), molar extinction coefficient (εCT), and the energy of the charge-transfer transition (ECT). nih.govnih.govmdpi.com This area remains uninvestigated for this particular compound.

Computational Studies on Reactivity Descriptors (e.g., Fukui Functions)

Detailed computational studies on the reactivity descriptors for Piperazinone, 6-(diphenylmethyl)-, are not available in the current scientific literature. Such studies would typically employ Density Functional Theory (DFT) to calculate Fukui functions, which help in identifying the most probable sites for nucleophilic and electrophilic attacks on the molecule. This analysis provides insight into the local reactivity of different atoms within the structure, but has not been performed or published for this compound. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Piperazinone Heterocycle

The piperazinone ring, a cyclic amide, possesses two key reactive centers: the amide bond itself and the carbon-nitrogen bonds of the heterocyclic framework.

Ring-Opening and Ring-Expansion Reactions

The stability of the piperazinone ring means that its opening or expansion requires specific and often energetic conditions. While direct studies on 6-(diphenylmethyl)piperazin-2-one are not extensively documented, analogous transformations in similar heterocyclic systems provide insight into its potential reactivity.

Ring-opening of the piperazinone core can be achieved through hydrolytic cleavage of the amide bond, typically under strong acidic or basic conditions. This would lead to the formation of a linear amino acid derivative. Additionally, reductive ring-opening is a plausible transformation, potentially yielding a substituted diamine.

Ring-expansion reactions, while less common, could theoretically be pursued through rearrangement reactions, such as those involving the insertion of a carbon atom into the ring. However, such transformations would necessitate specialized reagents and conditions.

Reactions at the Amide Functionality

The amide group within the piperazinone ring is a primary site for chemical modification. The nitrogen atom of the amide can undergo N-alkylation or N-acylation reactions, introducing a variety of substituents. These reactions typically proceed via deprotonation of the amide nitrogen with a suitable base, followed by nucleophilic attack on an electrophilic substrate.

The carbonyl group of the amide can be subjected to reduction. The use of strong reducing agents, such as lithium aluminum hydride, would likely reduce the amide to an amine, yielding the corresponding piperazine (B1678402) derivative, 1-(diphenylmethyl)piperazine. wikipedia.org Partial reduction to an enamine or a hydroxyl-containing intermediate is also a possibility under carefully controlled conditions.

Furthermore, the amide functionality can participate in condensation reactions with various electrophiles, although the steric hindrance imposed by the diphenylmethyl group might influence the feasibility and yield of such transformations.

Transformations of the Diphenylmethyl Group

The diphenylmethyl (or benzhydryl) group offers additional avenues for chemical modification, both at the benzylic carbon and on the aromatic rings.

Reactions at the Methane (B114726) Carbon

The benzylic proton on the methane carbon of the diphenylmethyl group is susceptible to deprotonation due to the stabilizing effect of the two adjacent phenyl rings. The resulting carbanion can then react with a range of electrophiles, allowing for the introduction of new functional groups at this position. However, the acidity of this proton is significantly lower than that of more activated C-H bonds, necessitating the use of a strong base.

Oxidation of the methane carbon is another potential transformation. Depending on the oxidant and reaction conditions, this could lead to the formation of a hydroxyl group (an alcohol) or a carbonyl group (a ketone), yielding a benzophenone (B1666685) derivative.

Reactions Involving the Aromatic Rings

The two phenyl rings of the diphenylmethyl group can undergo electrophilic aromatic substitution reactions. Common examples include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the alkyl substituent (the rest of the molecule) would favor substitution at the ortho and para positions of the phenyl rings. The steric bulk of the piperazinone moiety and the other phenyl ring might, however, influence the regioselectivity of these reactions, potentially favoring the para position.

Mechanistic Studies of Specific Chemical Transformations

Detailed mechanistic studies specifically focused on the chemical transformations of 6-(diphenylmethyl)piperazin-2-one are limited in publicly available research. However, the mechanisms of the fundamental reactions described above are well-established in organic chemistry.

For instance, the mechanism of amide reduction with lithium aluminum hydride involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion intermediate. A second hydride addition then yields the final amine product.

Electrophilic aromatic substitution on the phenyl rings proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring.

Further research, including kinetic studies and computational modeling, would be necessary to fully elucidate the specific mechanistic nuances of reactions involving 6-(diphenylmethyl)piperazin-2-one, particularly with regard to the influence of its unique steric and electronic properties.

Electron Transfer Pathways

The reactivity of "Piperazinone, 6-(diphenylmethyl)-" can be significantly influenced by electron transfer processes, which involve the gain or loss of electrons to form reactive intermediates such as radical ions. These pathways are crucial in understanding the compound's behavior in various chemical environments, including oxidative and reductive conditions.

Oxidative Electron Transfer: The nitrogen atoms within the piperazinone ring, particularly the non-acylated nitrogen, can be susceptible to oxidation through single-electron transfer (SET) mechanisms. This process would lead to the formation of a nitrogen-centered radical cation. The stability of this radical cation would be influenced by the electronic nature of the substituents on the piperazinone ring. The diphenylmethyl group, while primarily bulky, can also influence the electronic environment.

In the context of related N-arylpiperazines, photoredox catalysis has been shown to facilitate C–H arylation through a process initiated by single-electron transfer from the piperazine nitrogen to an excited photocatalyst. mdpi.com This generates an amine radical cation, which can then undergo further reactions. mdpi.com While direct studies on "Piperazinone, 6-(diphenylmethyl)-" are limited, it is plausible that similar electron transfer mechanisms could be initiated under suitable photoredox or electrochemical conditions.

Reductive Electron Transfer: The carbonyl group of the lactam moiety in the piperazinone ring can potentially undergo reduction. Under specific conditions, this could involve an initial electron transfer to the C=O bond, forming a radical anion. However, the reactivity of the lactam carbonyl is generally lower than that of a ketone.

Research on related heterocyclic systems has demonstrated that free radical reactions can be initiated through various methods, including the use of radical initiators or photosensitized oxidation. nih.govlibretexts.org For instance, studies on the oxidation of piperazines by reagents like bromamine-T in an acidic medium have been shown to proceed via a mechanism involving the piperazine molecule. scirp.orgresearchgate.net

The diphenylmethyl group itself can also participate in electron transfer reactions. The benzylic protons are susceptible to abstraction, which can be a key step in certain oxidation reactions.

Catalysis in Reactions of the Chemical Compound

Catalysis plays a pivotal role in mediating the transformations of piperazinone derivatives, enabling selective reactions and the synthesis of complex molecules under milder conditions. Both metal-based and organocatalysts can be employed to facilitate a variety of reactions involving the piperazinone core.

Catalytic Hydrogenation: Catalytic hydrogenation is a fundamental transformation for piperazinone and related heterocyclic systems. This process typically involves the use of transition metal catalysts such as palladium, platinum, or nickel to reduce unsaturated functionalities. For "Piperazinone, 6-(diphenylmethyl)-", catalytic hydrogenation could potentially target the aromatic rings of the diphenylmethyl group, although this would require harsh reaction conditions. More commonly, catalytic hydrogenation is employed in the synthesis of the piperazinone ring itself. For example, the reductive amination of appropriate precursors followed by cyclization is a common strategy for constructing the piperazinone scaffold, often utilizing catalysts like Pt/C or Raney Nickel. mdpi.comnih.gov

The choice of catalyst and reaction conditions is crucial for achieving desired selectivity. For instance, in the hydrogenation of substituted pyridines, different catalysts and solvents can lead to either the reduction of the heterocyclic ring or other functional groups. asianpubs.org

| Catalyst | Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| 5% Pt/C | Aldehyde and Piperazine | N-Substituted Piperazine | H₂, 0.5 mL/min flow rate | Not specified | mdpi.com |

| Raney-Ni | Dioxime | Boc-protected Piperazine | H₂ (40 bar), 50 °C, 6h | Good to Excellent | nih.gov |

| PtO₂ | Substituted Pyridines | Piperidine (B6355638) derivatives | H₂ (50-70 bar), glacial acetic acid | Not specified | asianpubs.org |

Table 1: Examples of Catalytic Hydrogenation in the Synthesis of Piperazine and Related Heterocycles

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. While direct C-H functionalization of the piperazinone ring can be challenging, derivatization of the ring with leaving groups (e.g., halides) allows for subsequent cross-coupling reactions to introduce various substituents. The synthesis of arylpiperazines, for example, can be achieved through Pd-catalyzed amination of aryl chlorides. researchgate.net

Ring-Opening and Transformation Reactions: The piperazinone ring can undergo catalytic ring-opening reactions, providing access to different classes of compounds. These reactions often require specific catalysts and reaction conditions to cleave the amide bond or other bonds within the ring. Reviews on the syntheses and transformations of piperazinone rings highlight various strategies for their construction and subsequent chemical modifications. researchgate.net

Applications in Chemical Science and Materials Research

A Versatile Intermediate in Organic Synthesis

The piperazinone ring is a privileged structure in medicinal chemistry and a valuable building block in organic synthesis. google.com The presence of a diphenylmethyl substituent at the 6-position introduces steric bulk and specific conformational constraints, making 6-(diphenylmethyl)piperazinone a key intermediate for the synthesis of diverse and complex molecular architectures.

Precursor for Complex Heterocyclic Systems

The 6-(diphenylmethyl)piperazinone moiety serves as a foundational element for the construction of more elaborate heterocyclic systems. The reactivity of the piperazinone ring, with its multiple functionalization points, allows for its elaboration into fused polyheterocyclic compounds. nih.govmdpi.com Synthetic strategies often involve the modification of the nitrogen atoms or the carbon backbone of the piperazinone ring to build additional rings.

For instance, piperazin-2-ones can be utilized in cascade reactions involving double nucleophilic substitution to generate structurally diverse derivatives. thieme.de Furthermore, processes for manufacturing fused piperazin-2-one (B30754) derivatives have been developed, highlighting their importance as synthetic precursors. google.com The synthesis of various heterocyclic compounds, such as 1,2,3-benzotriazines and 6H-1,2-oxazin-6-ones, demonstrates the broad utility of heterocyclic precursors in generating complex molecular frameworks. nih.govresearchgate.net While direct examples of the use of 6-(diphenylmethyl)piperazinone in the synthesis of fused heterocycles are not extensively documented in readily available literature, the general reactivity of the piperazinone scaffold suggests its potential as a starting material for such transformations. The synthesis of novel fused heterocyclic compounds from bis-chalcones further illustrates the types of complex structures that can be accessed from suitable precursors. longdom.org

Chiral Building Blocks in Asymmetric Synthesis

The presence of a stereocenter at the 6-position of the piperazinone ring allows for the use of 6-(diphenylmethyl)piperazinone as a chiral building block in asymmetric synthesis. The separation of racemic mixtures of chiral piperazine (B1678402) derivatives is a crucial step in preparing enantiomerically pure compounds for various applications. researchgate.netmdpi.com Chiral chromatography is a common method for resolving racemic mixtures of such compounds. nih.gov

Once resolved, the enantiopure 6-(diphenylmethyl)piperazinone can be employed in the synthesis of other chiral molecules, where the stereochemistry of the piperazinone unit directs the formation of new stereocenters. This approach is particularly valuable in the synthesis of pharmacologically active compounds, where a specific enantiomer is often responsible for the desired therapeutic effect. The development of palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral disubstituted piperazin-2-ones with high enantioselectivity. rsc.org These chiral piperazin-2-ones can then be converted to chiral piperazines, demonstrating the utility of these scaffolds in asymmetric synthesis. rsc.org The use of chiral biphenols as catalysts in asymmetric Petasis reactions to produce chiral α-amino acids further highlights the importance of chiral building blocks and catalysts in modern organic synthesis. nih.gov

Development as Ligands in Coordination Chemistry

The nitrogen atoms within the piperazine ring of 6-(diphenylmethyl)piperazinone can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. The coordination of such ligands to metal centers can lead to the formation of a wide variety of metal complexes with interesting structural and chemical properties.

Piperazine-based ligands have been shown to form stable complexes with various transition metals. google.com For example, the synthesis and characterization of metal-saccharin complexes containing N,N'-bis(2-hydroxyethyl)piperazine have been reported. dergipark.org.tr The bulky diphenylmethyl group in 6-(diphenylmethyl)piperazinone can influence the coordination geometry and the steric environment around the metal center, potentially leading to complexes with unique catalytic or material properties. Research on mixed ligand metal complexes of 2-aminobenzothiazoles often includes piperazine as a co-ligand, demonstrating the versatility of the piperazine scaffold in coordination chemistry. pau.edu.tr While specific studies on the coordination chemistry of 6-(diphenylmethyl)piperazinone are not abundant, the general ability of piperazine derivatives to act as ligands suggests that this compound could be a valuable component in the design of new metal complexes. For instance, the synthesis of first-transition-metal complexes containing functionalized diazepine (B8756704) ligands, which are structurally related to piperazines, showcases the potential for creating novel coordination compounds. nih.gov

Potential in Materials Science (e.g., Non-Linear Optics)

The unique electronic and structural properties of molecules containing the piperazinone scaffold have led to their investigation in the field of materials science, particularly in the area of non-linear optics (NLO). Non-linear optical materials are crucial for a range of applications, including optical data storage, image processing, and optical switching. nih.gov

Recent research has explored the mechanoluminescence and third-order non-linear optical properties of piperazine-based supramolecular systems. rsc.org These studies suggest that the structural modification of piperazine derivatives can be a powerful tool for designing functional materials with enhanced NLO performance. rsc.org The presence of electron-donating and electron-withdrawing groups within a molecule can significantly enhance its NLO response. The diphenylmethyl group in 6-(diphenylmethyl)piperazinone, with its aromatic rings, can contribute to the π-electron system of the molecule, which is a key factor for NLO activity.

Computational studies have been employed to predict and understand the NLO properties of various organic molecules, including those with piperazine moieties. nih.govrsc.org For example, the non-linear optical properties of benzanthrone (B145504) derivatives with piperazinyl substituents have been investigated both experimentally and through quantum chemical studies, revealing their potential for optoelectronic applications. dntb.gov.ua Similarly, the investigation of pyrimidine (B1678525) derivatives has highlighted their potential as NLO materials. nih.gov Although direct experimental data on the NLO properties of 6-(diphenylmethyl)piperazinone is limited, the broader research into piperazine-based NLO materials indicates that this compound and its derivatives are promising candidates for further investigation in this area. The study of all-optical switching and the nonlinear optical properties of other complex organic molecules further underscores the potential of tailored molecular design in creating advanced optical materials. researchgate.net

Future Research and Emerging Trends for 6-(diphenylmethyl)piperazinone

The compound 6-(diphenylmethyl)piperazinone represents a unique chemical entity with significant potential for future research and development. As a derivative of the piperazine scaffold, which is recognized as a "privileged structure" in chemistry, it combines the versatile piperazine core with the bulky, lipophilic diphenylmethyl group. mdpi.comnih.govresearchgate.netnih.gov This combination imparts specific steric and electronic properties that are ripe for exploration. Emerging trends in chemical synthesis, computational modeling, and materials science are paving the way for novel applications of this compound beyond traditional therapeutic roles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(diphenylmethyl)piperazinone, and how can its structure be validated?

- Methodological Answer :

- Synthesis : The compound can be synthesized via combinatorial chemistry approaches using substituted phenyl groups and piperazinone precursors. For example, Scheme 3 in combinatorial synthesis (evidence 5) suggests coupling diphenylmethyl groups to the piperazinone core under palladium-catalyzed conditions. Alternatively, nucleophilic substitution or reductive amination may be employed, as seen in related piperazinone derivatives (evidence 18).

- Structural Validation : Use -NMR and -NMR to confirm the presence of diphenylmethyl protons (δ ~7.3–7.5 ppm) and the piperazinone carbonyl (δ ~165–170 ppm). IR spectroscopy can verify the C=O stretch (~1675 cm), and mass spectrometry (ESI or HRMS) should confirm the molecular ion peak .

Q. How can the physicochemical properties of 6-(diphenylmethyl)piperazinone be systematically characterized?

- Methodological Answer :

- Purity : Assess via HPLC with UV detection (λ ~254 nm) and compare retention times against standards.

- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-spectrophotometry.

- Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS.

- LogP : Determine experimentally using octanol-water partitioning or predict via computational tools (e.g., ACD/Labs Percepta) .

Advanced Research Questions

Q. What strategies are effective for optimizing the bioactivity of 6-(diphenylmethyl)piperazinone through structural modifications?

- Methodological Answer :

- SAR Analysis : Replace the diphenylmethyl group with sterically similar substituents (e.g., benzofuran or indole derivatives) to enhance target binding, as seen in piperazinone-based Lassa virus inhibitors (evidence 7).

- Functional Group Addition : Introduce electron-withdrawing groups (e.g., Cl, CF) to the phenyl rings to modulate electronic effects and improve metabolic stability.

- Stereochemistry : Explore enantiomeric pairs via asymmetric synthesis (e.g., Pd-catalyzed AAA reactions with chiral ligands like (R,R)-LST) to identify active stereoisomers .

Q. How can the mechanism of action and target engagement of 6-(diphenylmethyl)piperazinone be elucidated?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for suspected targets (e.g., enzymes or receptors).

- Crystallography : Co-crystallize the compound with its target protein (if feasible) to resolve binding interactions at the atomic level, as demonstrated for similar piperazinone derivatives (evidence 21).

- Computational Docking : Perform molecular dynamics simulations using software like AutoDock Vina to predict binding poses and guide mutagenesis studies .

Q. What experimental approaches address the poor bioavailability of 6-(diphenylmethyl)piperazinone?

- Methodological Answer :

- Prodrug Design : Modify the carbonyl group to a hydrolyzable ester or amide to enhance permeability, as shown in cytotoxic piperazinone derivatives (evidence 20).

- Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility.

- In Vivo PK Studies : Administer the compound in rodent models and measure plasma concentration-time profiles via LC-MS/MS. Adjust dosing regimens based on clearance rates and volume of distribution .

Data Contradictions and Validation

- Synthetic Yield Variability : reports 70–91% yields for piperazinone cyclization depending on ligand choice (achiral vs. chiral), while evidence 18 describes yields as low as 33% for similar derivatives. Researchers should optimize reaction conditions (e.g., base, temperature) for specific substrates .

- Bioactivity Discrepancies : Some studies highlight piperazinone derivatives as potent enzyme inhibitors (evidence 7), whereas others focus on cytotoxic effects (evidence 18–20). Target-specific assays are critical to reconcile these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.